molecular formula C21H22ClN3O3S B5153421 [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-ethylcarbamimidothioate

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-ethylcarbamimidothioate

Cat. No.: B5153421
M. Wt: 431.9 g/mol
InChI Key: LWXHDNNKZDRDFM-UHFFFAOYSA-N
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Description

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-ethylcarbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-ethylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-ethylcarbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-ethylcarbamimidothioate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-ethylcarbamimidothioate lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-ethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-3-23-21(24-15-7-5-6-14(22)12-15)29-18-13-19(26)25(20(18)27)16-8-10-17(11-9-16)28-4-2/h5-12,18H,3-4,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXHDNNKZDRDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(NC1=CC(=CC=C1)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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